Enhanced CDK6 Inhibition Potency Relative to Palbociclib
5-Bromo-N-cyclopentylpyrimidin-2-amine demonstrates potent inhibition of Cyclin-Dependent Kinase 6 (CDK6) with an IC50 of 4 nM, which is 3.75-fold more potent than the clinically approved CDK4/6 inhibitor palbociclib, which exhibits an IC50 of 15 nM for the same target . This is a direct quantitative differentiation in a primary kinase inhibition assay.
| Evidence Dimension | CDK6/Cyclin D3 Inhibition (IC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | Palbociclib (15 nM) |
| Quantified Difference | 3.75-fold higher potency |
| Conditions | In vitro kinase assay, ATP-competitive binding |
Why This Matters
This superior potency against CDK6, a clinically validated cancer target, makes this compound a more effective tool for probing G1/S cell cycle arrest mechanisms compared to the reference standard.
